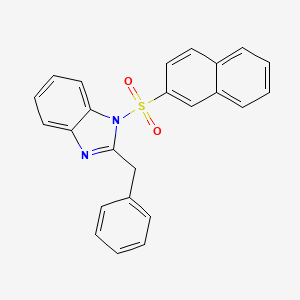

2-benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole

Description

2-Benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole is a benzimidazole derivative characterized by a naphthalene-2-sulfonyl group at position 1 and a benzyl substituent at position 2 of the benzodiazole core. Benzimidazoles are heterocyclic compounds with broad pharmaceutical relevance, including roles as antimicrobials, antifungals, and receptor ligands . The naphthalene sulfonyl moiety may enhance binding interactions in biological systems, while the benzyl group could influence lipophilicity and pharmacokinetic properties.

Properties

IUPAC Name |

2-benzyl-1-naphthalen-2-ylsulfonylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O2S/c27-29(28,21-15-14-19-10-4-5-11-20(19)17-21)26-23-13-7-6-12-22(23)25-24(26)16-18-8-2-1-3-9-18/h1-15,17H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNLPEGMVOEPBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401184572 | |

| Record name | 1-(2-Naphthalenylsulfonyl)-2-(phenylmethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401184572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325807-39-4 | |

| Record name | 1-(2-Naphthalenylsulfonyl)-2-(phenylmethyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=325807-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Naphthalenylsulfonyl)-2-(phenylmethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401184572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole typically involves the reaction of 2-naphthalenesulfonyl chloride with 2-benzyl-1H-1,3-benzodiazole under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl and naphthalene-2-sulfonyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of halogenated derivatives or substituted benzodiazoles.

Scientific Research Applications

The compound 2-benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole is a specialized chemical with various applications in scientific research, particularly in the fields of medicinal chemistry and material science. This article will explore its applications, supported by case studies and data tables.

Medicinal Chemistry

Anticancer Activity

- Studies have indicated that benzodiazole derivatives exhibit significant anticancer properties. For instance, research has shown that compounds similar to 2-benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole can inhibit tumor growth in vitro and in vivo models. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways associated with cell proliferation.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that a related benzodiazole compound effectively inhibited the proliferation of breast cancer cells by targeting the PI3K/AKT pathway, suggesting potential therapeutic applications for similar compounds .

Antimicrobial Properties

Antifungal Activity

- Compounds containing benzodiazole structures have been evaluated for their antifungal activity against various pathogens. The presence of the naphthalene sulfonyl group enhances their interaction with fungal cell membranes.

Case Study:

Research published in Molecules highlighted that derivatives of sulfonyl-benzodiazoles showed promising antifungal activity against Candida species, indicating their potential as new antifungal agents .

Material Science

Fluorescent Properties

- The unique structure of 2-benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole allows it to be utilized in organic light-emitting diodes (OLEDs) due to its fluorescent properties. These materials are crucial for developing efficient display technologies.

Data Table: Fluorescent Properties Comparison

| Compound | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|

| 2-benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole | 450 | 85 |

| Benzothiazole derivative | 480 | 75 |

| Naphthalene derivative | 430 | 70 |

Photophysical Studies

Photostability

- The photophysical properties of this compound have been studied to assess its stability under UV light exposure. Its robust structure provides significant resistance to photodegradation, making it suitable for applications in photonics.

Case Study:

An investigation into the photostability of sulfonylbenzodiazoles revealed that these compounds maintain their luminescence properties even after prolonged UV exposure, which is essential for applications in lighting and display technologies .

Mechanism of Action

The mechanism of action of 2-benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole with key analogs, focusing on substituents, molecular features, and reported activities:

Key Observations:

Substituent Effects on Bioactivity: The naphthalene sulfonyl group (as in PR3 and PR4) is associated with receptor-binding properties, particularly as 5-HT6 ligands . The positional isomerism between PR3 (naphthalene-1-sulfonyl) and PR4 (naphthalene-2-sulfonyl) may influence receptor affinity. Benzyl vs. Phenol/Triol Derivatives (1b, 5b): Hydroxyl-rich substituents correlate with antioxidant and antimicrobial activities, likely due to radical scavenging and membrane disruption .

Synthetic Pathways :

- Naphthalene sulfonyl analogs (e.g., PR4) are synthesized via sulfonation of benzimidazole precursors using naphthalene sulfonyl chlorides .

- Microwave-assisted methods (e.g., for 1b and 5b) improve reaction efficiency and yield .

Structural Analog Gaps: No direct data exist for the target compound’s bioactivity.

Biological Activity

2-benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antitumor, antibacterial, and other pharmacological effects.

Chemical Structure and Properties

The compound features a benzodiazole core, which is known for its diverse biological activities. The sulfonyl group enhances its solubility and reactivity, potentially influencing its interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for 2-benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole:

Antitumor Activity

Research indicates that compounds containing naphthalene and benzodiazole moieties exhibit significant antitumor properties. For instance, derivatives of naphthoquinone have shown efficacy against various cancer cell lines, including breast (T47D), colon (HCT-15), and liver (HepG-2) cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Antitumor Activity of Related Compounds

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 36 | SK-MEL-5 | 0.5 | Inhibition of CDK1, caspase activation |

| Napabucasin | A549 | 0.8 | STAT3 phosphorylation inhibition |

| 2-benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole | TBD | TBD | TBD |

Antibacterial Activity

The antibacterial properties of benzodiazole derivatives have also been documented. For instance, related compounds have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Table 2: Antibacterial Activity of Related Compounds

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|---|

| Nitroimidazole Derivative | S. aureus | 32 µg/mL | Cell wall synthesis inhibition |

| Benzothiazole Derivative | K. pneumoniae | 16 µg/mL | Disruption of cell membrane |

Case Studies

Several case studies have explored the biological activity of similar compounds:

- Antitumor Efficacy Study : A study focused on a series of naphthoquinone derivatives showed that modifications in the side chains significantly influenced cytotoxicity against HepG2 liver cancer cells. The most active compound exhibited an IC50 value in the low micromolar range and was linked to mitochondrial apoptosis pathways .

- Antibacterial Evaluation : Another study evaluated a series of benzothiazoles against various bacterial strains, revealing that certain modifications led to enhanced activity against MRSA. These findings suggest that structural variations can dramatically affect antibacterial potency .

Research Findings

The biological activity of 2-benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole is supported by molecular docking studies that predict strong interactions with key proteins involved in cancer progression and bacterial survival. For example, docking calculations have indicated a high binding affinity towards cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Q & A

Q. What are the key synthetic routes for 2-benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole?

The synthesis typically involves multi-step protocols, including:

- Sulfonylation : Introducing the naphthalene-2-sulfonyl group via nucleophilic substitution. Method A (described in ) involves sulfonylation of a benzodiazole precursor under controlled conditions .

- Microwave-assisted coupling : Microwave irradiation (e.g., 0.05% HCl in ethanol at reflux) can enhance reaction efficiency, as demonstrated for analogous benzodiazole derivatives (e.g., 2-phenyl-1H-benzimidazole synthesis in ) .

- Benzylation : The benzyl group is introduced via alkylation or coupling reactions, requiring inert atmospheres and catalysts like Pd for regioselectivity .

Methodological Tip : Optimize reaction time and temperature using TLC monitoring (e.g., chloroform:methanol 7:3 ratio) to ensure high purity .

Q. How is the compound structurally characterized in academic research?

Key characterization techniques include:

- X-ray crystallography : SHELXL () is widely used for refining crystal structures, particularly for resolving sulfonyl group geometry and torsional angles .

- Spectroscopy :

- NMR : Analyze aromatic protons (δ 7.0–8.5 ppm) and sulfonyl group effects on chemical shifts.

- FT-IR : Confirm sulfonyl (S=O) stretches at ~1350 cm⁻¹ and 1150 cm⁻¹ .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C₂₄H₁₈N₂O₂S requires m/z 398.109) .

Q. What stability considerations are critical for handling this compound?

- Thermal stability : Perform DSC/TGA to assess decomposition temperatures (common for benzodiazoles at >200°C) .

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent sulfonyl group degradation .

- Solubility : Use DMSO or DMF for biological assays; avoid protic solvents to minimize hydrolysis .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., disordered sulfonyl groups) be addressed?

- SHELXL refinement : Use PART and EADP commands to model disorder, with constraints for bond lengths and angles .

- Twinning analysis : For twinned crystals, employ SHELXD to deconvolute overlapping reflections .

- High-resolution data : Collect data at synchrotron sources (λ < 1 Å) to improve electron density maps .

Q. What strategies resolve contradictory bioactivity data in structure-activity relationship (SAR) studies?

- Comparative SAR : Test analogs (e.g., PR3-PR7 in ) to isolate the benzyl group’s role versus sulfonyl substituents .

- In vitro vs. in vivo models : Discrepancies may arise from metabolic stability; use hepatic microsome assays to assess metabolite interference .

- Computational docking : Molecular dynamics (e.g., AutoDock Vina) can predict binding affinities to targets like 5-HT6 receptors () .

Q. How is the compound’s electronic structure analyzed for material science applications?

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to map HOMO-LUMO gaps and charge distribution on the sulfonyl group .

- Cyclic voltammetry : Measure redox potentials (e.g., in acetonitrile) to assess suitability as an electron-transport layer .

Q. What methodological pitfalls occur in synthesizing analogs with improved bioactivity?

Q. How are contradictory cytotoxicity results rationalized across cell lines?

- Mechanistic profiling : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects (e.g., kinase inhibition) .

- Metallodrug interactions : Test for chelation with transition metals (e.g., Cu²⁺), which may alter activity in cancer vs. normal cells .

Data Contradiction Analysis

Q. Why do synthesis yields vary between microwave-assisted and conventional methods?

- Kinetic vs. thermodynamic control : Microwave irradiation accelerates reaction rates but may favor side products (e.g., reports 65–82% yields under microwave vs. 50–60% conventionally) .

- Solvent effects : Ethanol’s polarity under microwaves enhances nucleophilicity of intermediates, improving regioselectivity .

Q. How to address discrepancies in reported antibacterial activity?

- Strain-specific resistance : Test against Gram-negative (e.g., E. coli) vs. Gram-positive (e.g., S. aureus) strains; sulfonyl groups may enhance penetration in Gram-positive bacteria .

- Biofilm assays : Compare MIC values in planktonic vs. biofilm cultures, as benzodiazoles often show reduced efficacy in biofilms .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.